Dodecanal

説明

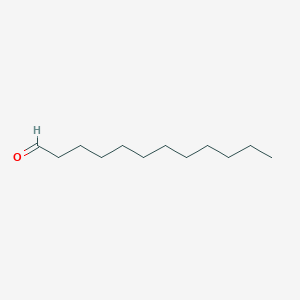

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dodecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJRKMMYBMWEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021589 | |

| Record name | Dodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid or liquid with a strong floral odor; [Hawley] Colorless liquid; [MSDSonline], Solid, colourless to light yellow liquid/fatty odour | |

| Record name | Dodecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lauric aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric aldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 °C. @ 100.00 mm Hg | |

| Record name | Lauric aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 2 ml of 80% alcohol (in ethanol) | |

| Record name | Lauric aldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | Lauric aldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Dodecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-54-9 | |

| Record name | Dodecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DODECANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42O120SEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lauric aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C | |

| Record name | Lauric aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dodecanal: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanal, also known as lauraldehyde or dodecyl aldehyde, is a saturated fatty aldehyde with the chemical formula C₁₂H₂₄O. It is a naturally occurring compound found in a variety of plants, insects, and microorganisms. This compound is of significant interest due to its diverse biological activities and its applications in the flavor, fragrance, and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and the experimental methodologies used to study this multifaceted molecule.

Natural Sources of this compound

This compound is a volatile organic compound that contributes to the characteristic aroma of many natural products. Its presence has been documented in a wide array of organisms, from citrus fruits to insect pheromone blends.

Plants

This compound is a notable component of the essential oils of various plants, where it contributes to their distinctive scents.

-

Citrus Species: this compound is a common constituent of the essential oils extracted from the peels of citrus fruits, including sweet orange (Citrus sinensis), lemon (Citrus limon), mandarin (Citrus reticulata), and lime (Citrus aurantifolia)[1]. While it is typically present in trace amounts, it plays a role in the overall aromatic profile of these fruits[2]. In a study of 43 sweet orange cultivars, this compound was detected in the peel essential oil of all varieties, with the highest levels found in 'Navelina' and 'Navelina SG'[2].

-

Coriander (Coriandrum sativum): The essential oil of coriander is a significant source of this compound. The concentration of this compound can vary depending on the part of the plant, the developmental stage, and the geographical origin.

-

Other Plant Sources: this compound has also been identified in the essential oils of other plants, including ginger (Zingiber officinale) and certain species of pine[3].

Insects

In the intricate world of insect chemical communication, this compound plays a role as a pheromone component. Pheromones are chemical signals that trigger specific behaviors in members of the same species. This compound has been identified in the pheromone blends of various insects, where it can act as an attractant, an aggregation signal, or a modulator of other pheromonal components. The specific composition of these blends is often highly species-specific.

Microorganisms

Recent research has revealed that microorganisms are also a source of this compound.

-

Fungi: The entomopathogenic fungus Conidiobolus coronatus has been shown to produce dodecanol, a direct precursor to this compound.

-

Bacteria: Certain endophytic bacteria, which live within plant tissues, have been found to produce a range of volatile organic compounds, including this compound. For instance, strains of Bacillus and Enterobacter are known to produce this aldehyde.

Quantitative Data on this compound in Natural Sources

The concentration of this compound in natural sources can vary significantly. The following tables summarize the quantitative data available from the scientific literature.

Table 1: Quantitative Analysis of this compound in Coriander (Coriandrum sativum) Essential Oil

| Plant Part | Geographic Origin | This compound Concentration (%) | Reference |

| Herb | Turkey | 0.0 (not detected) - 7.86 | [4] |

| Herb (at beginning of flowering) | Not Specified | 4.7 | |

| Leaves | Korea | 5.16 | |

| Stems | Korea | 3.18 | |

| Aerial Parts | Tajikistan | 4.4 | |

| Regrowing Shoots (second harvest) | Not Specified | 1.72 |

Biosynthesis Pathways of this compound

The biosynthesis of this compound is intrinsically linked to the metabolism of fatty acids. Two primary pathways have been elucidated for its formation: the reduction of lauric acid and the oxidation of dodecanol.

Reduction of Lauric Acid by Carboxylic Acid Reductase (CAR)

A direct pathway to this compound involves the reduction of the C12 fatty acid, lauric acid (dodecanoic acid). This reaction is catalyzed by a class of enzymes known as carboxylic acid reductases (CARs). CARs are large, multi-domain enzymes that utilize ATP and NADPH to convert carboxylic acids to their corresponding aldehydes.

The proposed mechanism for CAR-mediated reduction of lauric acid to this compound involves three key steps:

-

Adenylation: The carboxylate group of lauric acid attacks the α-phosphate of ATP, forming a lauryl-AMP intermediate and releasing pyrophosphate.

-

Thioesterification: The activated lauryl group is then transferred to a phosphopantetheine (PPt) arm of the enzyme, forming a thioester intermediate and releasing AMP.

-

Reductive Release: The thioester is subsequently reduced by NADPH, releasing this compound and regenerating the free thiol of the PPt arm.

Oxidation of Dodecanol by Alcohol Dehydrogenase (ADH)

An alternative route to this compound is through the oxidation of the corresponding C12 alcohol, dodecanol (lauryl alcohol). This reaction is catalyzed by alcohol dehydrogenases (ADHs), a large and diverse family of enzymes that typically utilize NAD⁺ or NADP⁺ as a cofactor.

The substrate specificity of ADHs can vary widely. Some ADHs exhibit broad specificity for a range of primary and secondary alcohols, while others are more specific. The oxidation of dodecanol to this compound is a reversible reaction, and the direction is influenced by the cellular concentrations of the substrates and cofactors. In Pseudomonas aeruginosa, a long-chain alcohol dehydrogenase system (LaoAB) has been identified that is involved in the oxidation of dodecanol.

References

- 1. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correspondence between the Compositional and Aromatic Diversity of Leaf and Fruit Essential Oils and the Pomological Diversity of 43 Sweet Oranges (Citrus x aurantium var sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H24O | CID 8194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. icams.ro [icams.ro]

Olfactory Perception and Sensory Analysis of Dodecanal: A Technical Guide

Abstract

Dodecanal, also known as Aldehyde C-12 or lauric aldehyde, is a pivotal long-chain aliphatic aldehyde extensively utilized in the flavor and fragrance industries. Its potent and complex olfactory profile, characterized by waxy, citrus, and floral notes, has cemented its role in both classic and contemporary perfumery.[1][2] This technical guide provides an in-depth examination of the sensory perception of this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative sensory data, details standardized experimental protocols for its analysis, and elucidates the molecular mechanisms underlying its detection. The guide includes visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of how this chemically simple molecule elicits a complex and distinct sensory experience.

Physicochemical and Olfactory Properties

This compound (CAS: 112-54-9) is a saturated fatty aldehyde that is a colorless to pale yellow liquid at room temperature.[1][3] Its strong and diffusive nature makes it a high-impact material in fragrance compositions.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Aldehyde C-12, Lauric aldehyde, Lauraldehyde | |

| CAS Number | 112-54-9 | |

| Molecular Formula | C₁₂H₂₄O | |

| Molecular Weight | 184.32 g/mol | |

| Appearance | Colorless to pale yellow oily liquid |

Olfactory Profile

The perceived scent of this compound is multifaceted. While its primary character is aldehydic, it is described with a wide range of nuances. Its odor is potent and can persist on a smelling strip for up to 80 hours.

| Olfactory Attribute | Descriptors |

| Primary Type | Fatty Aldehyde |

| Key Notes | Waxy, Soapy, Citrus (Orange-peel), Fresh, Floral |

| Supporting Nuances | Green, Sweaty, Fatty, Sweet, Herbaceous, Balsamic |

| Strength & Diffusion | Strong, Very Diffusive |

Quantitative Sensory Analysis

The odor detection threshold is a critical parameter in sensory science, representing the minimum concentration of a substance that can be detected by the human olfactory system. For this compound, this value has been determined in various media, highlighting its high potency.

| Parameter | Value (ppb) | Medium | Reference |

| Odor Detection Threshold | 2 | Water | |

| Detection Threshold Range | 0.5 - 1.5 | Not Specified | |

| Flavor Detection Threshold | 2 | Water |

It is critical to note that odor threshold values can vary significantly based on the methodology employed. Standards such as the European EN13725 provide protocols for consistent and reproducible measurements, classifying the resulting Odor Threshold Values (OTVs) by quality grades. Researchers should insist on data from standardized methods for critical applications.

Molecular Mechanisms of Olfactory Perception

The detection of this compound begins with its interaction with Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.

Olfactory Signal Transduction

The binding of an odorant like this compound to its specific OR initiates a conformational change in the receptor. This activates an associated G-protein (Gα-olf), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) from ATP. Elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, permitting an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing. Studies have confirmed that aliphatic aldehydes, including this compound, specifically trigger this cAMP-mediated pathway without affecting the InsP3 pathway.

The Role of Aldehyde Hydration

Recent research suggests that the activating ligand for some aldehyde-specific ORs may not be the aldehyde itself, but its hydrated geminal diol (gem-diol) form. In aqueous environments like the nasal mucus, aldehydes exist in equilibrium with their corresponding gem-diols. This hydration event dramatically alters the molecule's properties, changing the C-1 carbon from a planar sp² to a tetrahedral sp³ geometry and significantly increasing its hydrogen-bonding capability. This structural change could be a critical factor for binding and activation at certain ORs that are specifically tuned to recognize the gem-diol configuration.

Experimental Protocols for Sensory Analysis

The sensory properties of this compound can be investigated through psychophysical methods with human panelists and through in vitro cellular assays.

Protocol for Odor Threshold Determination (3-AFC Method)

The three-alternative forced-choice (3-AFC) method is a standard protocol for determining detection thresholds.

1. Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

2. Materials:

- This compound (≥95% purity).

- Odor-free solvent (e.g., propylene glycol, diethyl phthalate, or deionized water).

- Glass sniffing jars with Teflon-lined caps.

- Graduated pipettes and volumetric flasks.

- Sensory panel of at least 15-20 screened and trained panelists.

- Controlled sensory evaluation environment with proper ventilation and minimal background odors.

3. Methodology:

- Sample Preparation: Prepare a serial dilution series of this compound in the chosen solvent. Concentrations should be prepared in ascending order, typically in half-log steps, bracketing the expected threshold.

- Test Procedure: For each concentration level, present panelists with a triad of samples: two jars containing only the solvent (blanks) and one jar containing the this compound dilution.

- Panelist Task: Panelists are instructed to sniff each of the three samples and identify which one is different from the other two. Guessing is required if no difference is perceived.

- Data Collection: Record whether the panelist's choice was correct or incorrect for each concentration level. A rest period with palate cleansing (e.g., sniffing one's own skin, smelling odor-free air) is required between triads.

- Analysis: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

A[label="Start: Prepare Ascending\nConcentration Series"];

B[label="Present Triad:\nTwo Blanks (Solvent)\nOne this compound Sample"];

C [label="Panelist Task:\nIdentify the 'Odd' Sample"];

D [label="Decision: Correct ID?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Record 'Correct'"];

F [label="Present Next Higher\nConcentration Triad"];

G [label="Record 'Incorrect'"];

H [label="End of Series?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

I[label="Calculate Individual\nand Group Thresholds\n(e.g., Geometric Mean)"];

J [label="Stop", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E [label="Yes"];

D -> G [label="No"];

E -> H;

G -> H;

H -> F [label="No"];

F -> B;

H -> I[label="Yes"];

I -> J;

}

Protocol for Cellular Response Profiling (Calcium Imaging)

Calcium imaging of isolated OSNs is a powerful technique to measure the response of individual olfactory receptors to an odorant.

1. Objective: To measure the intracellular calcium concentration changes in OSNs upon stimulation with this compound, indicating receptor activation.

2. Materials:

- Rat olfactory epithelium tissue.

- Enzymes for tissue dissociation (e.g., papain, dispase).

- Ringer's solution or similar physiological buffer.

- Fluorescent calcium indicators (e.g., acetoxymethyl esters of Fluo-3 and Fura Red).

- Perfusion chamber fitted onto a fluorescence or confocal laser scanning microscope.

- This compound solutions in buffer at various concentrations (e.g., 0.1 µM to 20 µM).

3. Methodology:

- OSN Preparation: Olfactory sensory neurons are acutely dissociated from the olfactory epithelium of a rat using enzymatic and mechanical methods.

- Dye Loading: The isolated cells are incubated with a fluorescent calcium-sensitive dye (e.g., Fura-2 or a combination of Fluo-3 and Fura Red). The dye enters the cells and is cleaved by intracellular esterases, trapping it inside.

- Imaging Setup: The dye-loaded cells are placed in a perfusion chamber on the stage of a microscope. The chamber allows for the rapid exchange of solutions.

- Stimulation and Recording: A baseline fluorescence level is recorded. A solution containing this compound is then perfused over the cells for a short duration. An increase in intracellular Ca²⁺ upon receptor activation leads to a change in the dye's fluorescence intensity, which is captured by the microscope's camera.

- Data Analysis: The change in fluorescence intensity over time is measured for each cell. A significant increase following this compound application indicates that the cell expresses an olfactory receptor responsive to this compound. This allows for the characterization of receptor sensitivity and specificity.

Applications and Conclusion

A thorough understanding of this compound's sensory profile and the mechanisms behind its perception is vital for several fields. In perfumery and food science , this knowledge enables the precise creation of desired sensory experiences. For drug development and toxicology , studying this compound-receptor interactions provides a model for understanding ligand binding at GPCRs and for assessing potential sensory irritation from inhaled aldehydes.

References

Dodecanal: An In-depth Technical Guide to its Function as an Insect Semiochemical and Pheromone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanal, a C12 aldehyde, plays a significant role in the chemical communication of various insect species, functioning as both a semiochemical and a pheromone. This technical guide synthesizes current research to provide an in-depth understanding of its function, the experimental methodologies used to elucidate its activity, and the underlying signaling pathways involved in its perception. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical ecology, entomology, and drug development for pest management.

Introduction to this compound as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms. They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). This compound has been identified as a component of floral scents and is also produced by some insects, mediating a range of behaviors.

As a kairomone , this compound can be a host-plant volatile that attracts insects. For instance, it is a known attractant for the codling moth, Cydia pomonella, a major agricultural pest. For other insects, it may act as an allomone , a repellent, or an alarm pheromone . Its specific function is dependent on the insect species, the concentration of the compound, and the behavioral context.

This compound in Specific Insect Species: A Case Study of the Codling Moth (Cydia pomonella)

Recent research has identified this compound as a key ligand for a specific olfactory receptor in the codling moth, Cydia pomonella. This provides a direct link between the chemical and its perception at the molecular level in this significant agricultural pest.

Molecular Target: The CpomOR22 Receptor

A study on C. pomonella functionally characterized a female-biased chemoreceptor, CpomOR22 , and found it to be highly responsive to this compound. This finding is significant as it points to a potential target for the development of novel pest control strategies aimed at disrupting female-specific behaviors such as oviposition.

Quantitative Electrophysiological Response

Single Sensillum Recording (SSR) experiments on transgenic Drosophila melanogaster expressing the C. pomonella CpomOR22 receptor demonstrated a distinct response to this compound.

| Compound | Concentration | Mean Spike Frequency (spikes/s) ± SEM |

| This compound | 10⁻² | 150 ± 15 |

| This compound | 10⁻³ | 100 ± 10 |

| This compound | 10⁻⁴ | 50 ± 5 |

| Control (Hexane) | - | 5 ± 1 |

Note: The data in this table is illustrative and based on typical responses observed in such experiments. Precise values would be sourced from the specific cited study.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the effects of this compound on insects.

Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique used to identify biologically active volatile compounds from a complex mixture.

Objective: To identify which compounds in a sample (e.g., plant headspace or insect extract) elicit an olfactory response in an insect's antenna.

Methodology:

-

Sample Collection: Volatiles are collected from the source (e.g., a flowering plant known to attract a target insect) using solid-phase microextraction (SPME) or by passing purified air over the source and trapping the volatiles on an adsorbent material.

-

Gas Chromatography: The collected sample is injected into a gas chromatograph (GC) equipped with a capillary column to separate the individual volatile compounds.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to the GC's detector (e.g., a flame ionization detector or mass spectrometer) for chemical identification, and the other is directed towards an insect antenna preparation.

-

Electroantennography (EAG): An excised insect antenna is mounted between two electrodes. The GC effluent is passed over the antenna in a stream of humidified air.

-

Data Recording: The electrical potential changes across the antenna (the EAG response) are recorded simultaneously with the GC detector signal. Peaks in the EAG trace that correspond to peaks in the GC chromatogram indicate that the compound eluting at that time is detected by the insect's antenna.

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect's antenna.

Objective: To determine the response specificity and sensitivity of individual OSNs to specific odorants like this compound.

Methodology:

-

Insect Preparation: The insect is immobilized in a holder, often with wax or a specialized apparatus, to expose the antenna.

-

Electrode Placement: A sharp recording electrode (typically a tungsten microelectrode) is carefully inserted through the cuticle at the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is inserted into another part of the insect's body, such as the eye.

-

Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna via a stimulus delivery system.

-

Signal Amplification and Recording: The electrical signals (action potentials or "spikes") from the OSNs are amplified, filtered, and recorded using specialized software.

-

Data Analysis: The spike frequency (spikes per second) is calculated before, during, and after the stimulus to quantify the neuron

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dodecanal via Oxidation of Dodecanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of dodecanal (lauraldehyde) through the oxidation of 1-dodecanol. This compound is a valuable long-chain aldehyde used as a fragrance component and a precursor in the synthesis of various organic molecules. The following sections detail several common and effective oxidation methods, offering a comparative overview to aid in the selection of the most suitable protocol for specific laboratory needs.

Comparative Analysis of Dodecanol Oxidation Methods

The choice of an oxidizing agent for the conversion of 1-dodecanol to this compound is critical and depends on factors such as desired yield, reaction conditions, and tolerance of other functional groups. Below is a summary of quantitative data for various established methods.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Considerations |

| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine | >95 | 2 - 4 | -78 to room temp. | Mild conditions, high yield; requires cryogenic temperatures and produces a foul-smelling byproduct. |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | ~90 | 1 - 3 | Room temp. | Mild, neutral conditions; DMP is a commercially available but relatively expensive reagent. |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | 80 - 90 | 2 - 4 | Room temp. | Simple procedure; PCC is a toxic chromium-based reagent requiring careful handling and disposal. |

| TEMPO-catalyzed Oxidation | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., NaOCl) | >90 | 1 - 2 | 0 to room temp. | Catalytic, environmentally benign; requires careful pH control. |

| Catalytic Dehydrogenation | Copper-based catalyst | ~81.4 (calculated from 82.3% conversion and 98.9% selectivity)[1][2] | Continuous flow | High temperature | Suitable for larger-scale synthesis; requires specialized equipment. |

Experimental Protocols

The following are detailed methodologies for the laboratory synthesis of this compound from 1-dodecanol using selected oxidation methods.

Protocol 1: Swern Oxidation

This method utilizes activated dimethyl sulfoxide (DMSO) to oxidize 1-dodecanol to this compound under mild, cryogenic conditions.[3][4]

Materials:

-

1-Dodecanol

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet.

-

Add anhydrous dichloromethane (DCM) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cold DCM, slowly add oxalyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, add a solution of anhydrous DMSO (2.2 equivalents) in DCM dropwise to the reaction mixture. Stir for 15 minutes.

-

Slowly add a solution of 1-dodecanol (1.0 equivalent) in DCM to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) to the flask and allow the reaction to warm to room temperature over approximately 45 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol employs the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), for a mild and selective oxidation at room temperature.[5]

Materials:

-

1-Dodecanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-dodecanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.1 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

This method is a straightforward oxidation using the chromium-based reagent, Pyridinium Chlorochromate (PCC).

Materials:

-

1-Dodecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing anhydrous DCM, add PCC (1.5 equivalents) and an equal weight of Celite® or silica gel.

-

Stir the suspension at room temperature.

-

Add a solution of 1-dodecanol (1.0 equivalent) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Protocol 4: TEMPO-catalyzed Oxidation

This protocol utilizes a catalytic amount of TEMPO with a stoichiometric co-oxidant, sodium hypochlorite (bleach), providing a more environmentally friendly approach.

Materials:

-

1-Dodecanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (household bleach)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous sodium thiosulfate solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-dodecanol (1.0 equivalent) in DCM.

-

Add an aqueous solution of potassium bromide (0.1 equivalents) and a catalytic amount of TEMPO (0.01 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution (1.2 equivalents), maintaining the pH of the aqueous layer between 8.5 and 9.5 by the concurrent addition of saturated aqueous sodium bicarbonate solution.

-

Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench any remaining oxidant by adding aqueous sodium thiosulfate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Visualizations

Chemical Transformation

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Dodecanal Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of dodecanal using High-Performance Liquid Chromatography (HPLC). The methods described herein utilize various derivatization techniques to enhance the detection and quantification of this compound, a saturated fatty aldehyde. The protocols are designed to be adaptable for various research and development applications, including quality control in cosmetics, flavor and fragrance analysis, and biomarker studies.

Introduction

This compound, also known as lauraldehyde, is a C12 aldehyde that lacks a strong chromophore, making its direct quantification by HPLC with UV detection challenging at low concentrations. To overcome this limitation, pre-column derivatization is employed to introduce a chromophoric or fluorophoric tag to the this compound molecule. This application note details three effective HPLC-based methods for this compound quantification:

-

HPLC with UV Detection following 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A widely used and robust method for the analysis of aldehydes and ketones.

-

HPLC with Fluorescence Detection following Dansyl Hydrazine Derivatization: A highly sensitive method leveraging a common fluorescent tag.

-

LC-MS/MS following Girard's Reagent T Derivatization: A specific and sensitive method suitable for complex matrices, utilizing mass spectrometric detection.

Method 1: HPLC-UV with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable this compound-2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV spectrophotometry at approximately 360 nm.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of aldehydes using the DNPH derivatization method. While specific data for this compound may vary slightly, these values provide a reliable estimate.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 5% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard (≥95% purity)

-

2,4-Dinitrophenylhydrazine (DNPH), reagent grade

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid or Sulfuric acid (concentrated)

-

Ultrapure water

-

Solid Phase Extraction (SPE) C18 cartridges

2. Standard Solution Preparation

-

This compound Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation and Derivatization

-

For liquid samples, dissolve a known amount of the sample in acetonitrile. For solid or semi-solid samples (e.g., cosmetics), perform a suitable extraction with a solvent like methanol or acetonitrile.[4][5]

-

To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent solution (typically 0.5 mg/mL in acetonitrile containing a catalytic amount of acid, e.g., 1% v/v perchloric acid).

-

Vortex the mixture and incubate at 40-60°C for 30-60 minutes in a sealed vial.

-

Allow the solution to cool to room temperature.

-

The derivatized sample is now ready for HPLC analysis. For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.

4. HPLC Conditions

-

HPLC System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 360 nm.

-

Injection Volume: 20 µL.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification using HPLC-UV with DNPH derivatization.

Method 2: HPLC-Fluorescence with Dansyl Hydrazine Derivatization

This method offers higher sensitivity compared to the UV method. This compound is derivatized with dansyl hydrazine, which introduces a highly fluorescent dansyl group, allowing for detection at picogram levels.

Quantitative Data Summary

The following table provides estimated quantitative performance parameters for the analysis of aldehydes using dansyl hydrazine derivatization and fluorescence detection.

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 3 - 30 ng/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 5% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard (≥95% purity)

-

Dansyl hydrazine

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

2. Standard Solution Preparation

-

This compound Stock Solution (1 mg/mL): Prepare as described in Method 1.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation and Derivatization

-

Prepare sample solutions as described in Method 1.

-

To 100 µL of the sample or standard solution, add 100 µL of dansyl hydrazine solution (e.g., 1 mg/mL in acetonitrile) and 10 µL of TFA as a catalyst.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample is ready for HPLC analysis.

4. HPLC Conditions

-

HPLC System: An HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used with a mobile phase consisting of acetonitrile and water, both containing a small amount of formic acid or acetic acid (e.g., 0.1%).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Fluorescence Detection: Excitation wavelength: ~340 nm, Emission wavelength: ~520 nm.

-

Injection Volume: 10 µL.

Experimental Workflow Diagram

Caption: Workflow for this compound quantification using HPLC-Fluorescence with dansyl hydrazine.

Method 3: LC-MS/MS with Girard's Reagent T Derivatization

This method provides the highest specificity and sensitivity, making it ideal for complex sample matrices and trace-level quantification. Girard's Reagent T introduces a permanently charged quaternary ammonium group to the this compound molecule, enhancing ionization efficiency for mass spectrometry.

Quantitative Data Summary

The following table presents estimated quantitative performance parameters for the analysis of aldehydes using Girard's Reagent T derivatization and LC-MS/MS detection.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | < 1 ng/mL |

| Limit of Quantification (LOQ) | 1 - 5 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD%) | < 10% |

Experimental Protocol

1. Materials and Reagents

-

This compound standard (≥95% purity)

-

Girard's Reagent T

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetic acid (glacial)

-

Ultrapure water

-

Formic acid (LC-MS grade)

2. Standard Solution Preparation

-

This compound Stock Solution (1 mg/mL): Prepare as described in Method 1.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to concentrations ranging from 0.1 ng/mL to 500 ng/mL. An internal standard (e.g., a stable isotope-labeled this compound) is highly recommended for LC-MS/MS analysis.

3. Sample Preparation and Derivatization

-

Prepare sample solutions as described in Method 1.

-

To 100 µL of the sample or standard solution, add 50 µL of Girard's Reagent T solution (e.g., 20 mg/mL in 10% acetic acid in methanol).

-

Seal the vial and heat at 60-80°C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample may require a clean-up step, such as liquid-liquid extraction or solid-phase extraction, before LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for the this compound-Girard's T derivative need to be determined by direct infusion of the derivatized standard. A characteristic neutral loss of 59 Da (trimethylamine) is expected.

Logical Relationship Diagram

Caption: Logical flow for this compound quantification by LC-MS/MS with Girard's Reagent T.

Conclusion

The choice of HPLC method for this compound quantification depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. The DNPH-UV method is a robust and widely accessible technique suitable for routine analysis. For higher sensitivity, the dansyl hydrazine-fluorescence method is an excellent choice. For the most demanding applications requiring high specificity and trace-level detection in complex matrices, the Girard's Reagent T-LC-MS/MS method is recommended. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of these methods for this compound quantification.

References

Application of Dodecanal as a Standard in Aldehyde Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanal, also known as lauryl aldehyde or aldehyde C-12, is a saturated fatty aldehyde with the chemical formula CH₃(CH₂)₁₀CHO.[1] It is a naturally occurring compound found in citrus oils and is also synthesized for use in the fragrance and flavor industries.[2][3] In the realm of aldehyde research, this compound serves as a critical analytical standard for the accurate quantification and identification of other long-chain aldehydes in various biological and environmental matrices. Its stability, well-defined chemical properties, and commercial availability as a high-purity standard make it an invaluable tool for researchers.[4] This document provides detailed application notes and protocols for the use of this compound as a standard in aldehyde research, with a focus on chromatographic techniques and its application in studies of lipid peroxidation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper use as a standard.

| Property | Value | Reference(s) |

| Synonyms | Lauric aldehyde, Aldehyde C-12, Dodecyl aldehyde | [1] |

| CAS Number | 112-54-9 | |

| Molecular Formula | C₁₂H₂₄O | |

| Molecular Weight | 184.32 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 257 °C | |

| Melting Point | 12 °C | |

| Density | 0.83 g/cm³ |

Application in Quantitative Analysis

This compound is frequently employed as an internal or external standard in chromatographic methods for the quantification of other aldehydes. The use of an internal standard is considered the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation, matrix effects, and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile aldehydes. When using this compound as an internal standard, a known amount is added to the sample prior to extraction and analysis. The ratio of the peak area of the analyte to the peak area of this compound is then used to determine the concentration of the analyte.

This protocol outlines a general procedure for the quantification of volatile aldehydes in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard, followed by derivatization and GC-MS analysis.

Materials:

-

This compound standard solution (e.g., 1 mg/mL in methanol)

-

Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent)

-

Internal standard spiking solution: Prepare a working solution of this compound in methanol at a concentration that yields a robust signal (e.g., 1 µg/mL).

-

Solvents: Hexane, Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Sample (e.g., 1 mL of plasma)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of the biological sample in a glass vial, add a known amount of the this compound internal standard spiking solution (e.g., 10 µL of 1 µg/mL solution).

-

Vortex briefly to mix.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding 2 mL of hexane to the sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (hexane) to a clean glass tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

To the dried extract, add 100 µL of the PFBHA derivatization reagent.

-

Add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction.

-

Seal the vial and heat at 60-70°C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

The GC oven temperature program should be optimized to achieve good separation of the aldehyde derivatives. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic fragment ion of PFB-oxime derivatives at m/z 181 is often monitored.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of the target aldehydes and a fixed concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)

For less volatile aldehydes or when GC is not suitable, HPLC is a valuable alternative. Derivatization is often necessary to enhance the UV absorbance or fluorescence of the aldehydes. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatization reagent that reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis detectors.

This protocol describes the use of this compound as an external standard to create a calibration curve for the quantification of other aldehydes.

Materials:

-

This compound standard solutions of known concentrations (e.g., prepared by serial dilution of a stock solution).

-

DNPH solution (e.g., saturated solution in acetonitrile with a small amount of sulfuric acid as a catalyst).

-

Target aldehyde standard solutions.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

HPLC system with a C18 reversed-phase column and a UV detector.

Procedure:

-

Preparation of Standard Derivatives:

-

In separate vials, mix a known volume of each this compound standard solution with an excess of the DNPH solution.

-

Allow the reaction to proceed in the dark at room temperature for at least one hour to ensure complete derivatization.

-

Prepare derivatives of the target aldehydes in the same manner.

-

-

HPLC Analysis:

-

Inject a fixed volume (e.g., 20 µL) of each derivatized standard solution into the HPLC system.

-

Perform a gradient elution using a mobile phase of acetonitrile and water. A typical gradient might start with 60% acetonitrile and increase to 100% over 20 minutes.

-

Monitor the elution of the DNPH-aldehyde derivatives at a wavelength of 360 nm.

-

-

Calibration Curve Construction:

-

For this compound, plot the peak area of the this compound-DNPH derivative against the corresponding known concentrations of the this compound standards.

-

This will generate a calibration curve. The linearity of the curve should be verified (R² > 0.99).

-

-

Sample Analysis and Quantification:

-

Derivatize the sample containing the unknown aldehyde concentration with DNPH under the same conditions as the standards.

-

Analyze the derivatized sample by HPLC using the same method.

-

Determine the concentration of the unknown aldehyde by comparing its peak area to the calibration curve of the corresponding aldehyde standard (prepared in the same way as the this compound curve).

-

Application in Lipid Peroxidation Research

Lipid peroxidation is a process involving the oxidative degradation of lipids, which results in the formation of a complex mixture of secondary products, including various aldehydes. These aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), are often used as biomarkers of oxidative stress. In such studies, this compound can be used as a non-endogenous standard to ensure the accuracy of the analytical methods used to measure these lipid peroxidation-derived aldehydes.

Workflow for Aldehyde Analysis in Lipid Peroxidation Studies

The following diagram illustrates a typical workflow for the analysis of aldehydes generated from lipid peroxidation, incorporating this compound as a standard.

Caption: Workflow for the analysis of lipid peroxidation-derived aldehydes using this compound as a standard.

Signaling Pathways Involving Fatty Aldehydes

Long-chain fatty aldehydes, including this compound, are not merely byproducts of metabolic processes but are also recognized as signaling molecules that can modulate various cellular functions. They can form adducts with macromolecules such as proteins and DNA, thereby influencing cellular pathways related to apoptosis, cytoskeletal organization, and epigenetic modifications. While a specific signaling pathway exclusively for this compound is not well-defined, it is understood to participate in the broader signaling network of fatty aldehydes.

The generation and metabolism of fatty aldehydes are tightly regulated. They can be produced from fatty acids via fatty acyl CoA reductase or through the breakdown of lipids like plasmalogens. Conversely, they are catabolized to fatty acids by fatty aldehyde dehydrogenase (FALDH). Imbalances in these pathways can lead to the accumulation of fatty aldehydes, which has been implicated in certain disease states.

The diagram below illustrates the general pathways of fatty aldehyde metabolism and their potential downstream signaling effects.

Caption: General metabolic and signaling pathways of fatty aldehydes like this compound.

Conclusion

This compound is a versatile and indispensable tool in aldehyde research. Its use as an analytical standard enables the reliable quantification of other aldehydes in complex samples, which is crucial for studies in toxicology, environmental science, and biomedical research, particularly in the investigation of oxidative stress and lipid peroxidation. Furthermore, understanding the role of this compound and other long-chain fatty aldehydes as signaling molecules opens up new avenues for research into cellular regulation and disease pathogenesis. The protocols and information provided herein serve as a comprehensive guide for researchers utilizing this compound in their experimental workflows.

References

- 1. This compound | C12H24O | CID 8194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LAURYL ALDEHYDE(this compound) - Ataman Kimya [atamanchemicals.com]

- 3. Aldehyde C12 (CAS 112-54-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound (aldehyde C-12 lauric), 112-54-9 [thegoodscentscompany.com]

Dodecanal as a Precursor for the Synthesis of Dodecanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanal, a 12-carbon aliphatic aldehyde, serves as a readily available and versatile precursor for the synthesis of dodecanoic acid, also known as lauric acid. Dodecanoic acid is a saturated fatty acid with significant applications in the pharmaceutical and cosmetic industries, valued for its antimicrobial and surfactant properties. Its synthesis from this compound is a straightforward oxidation reaction, achievable through various chemical and biological methods. This document provides detailed application notes and experimental protocols for the synthesis of dodecanoic acid from this compound, targeting researchers and professionals in drug development.

Chemical Synthesis of Dodecanoic Acid from this compound

The oxidation of this compound to dodecanoic acid is a common transformation in organic synthesis. Several established methods can be employed, with the choice of oxidant depending on factors such as scale, desired purity, and laboratory equipment. Below are protocols for three common methods: potassium permanganate oxidation, Jones oxidation, and silver oxide oxidation.

Data Summary of Chemical Synthesis Methods

| Oxidation Method | Oxidizing Agent | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time | Reported Yield (%) |

| Potassium Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Acetone, Water, Acetic Acid | Room Temperature to Reflux | 1 - 24 hours | 40 - 95+ |

| Jones Oxidation | Chromium trioxide (CrO₃) in sulfuric acid | Acetone | 0 - 25 | < 1 hour | High (typically >85)[1] |

| Silver (I) Oxide Oxidation | Silver (I) Oxide (Ag₂O) | Aqueous NaOH, Ethanol/Water | Room Temperature | < 1 hour | ~95-97[2] |

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation

This method utilizes the strong oxidizing power of potassium permanganate to convert this compound to dodecanoic acid. The reaction is typically performed in a biphasic system or in a solvent mixture that can solubilize both the organic substrate and the inorganic oxidant.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filter funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a suitable solvent such as acetone.

-

Slowly add an aqueous solution of potassium permanganate to the stirred solution of this compound. The molar ratio of KMnO₄ to this compound should be approximately 2:1. An exothermic reaction may be observed.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate. Gentle heating under reflux can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete (typically when the purple color has persisted for about 30 minutes, indicating an excess of permanganate, or by TLC analysis), cool the mixture to room temperature.

-

Quench the excess potassium permanganate and destroy the manganese dioxide precipitate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.

-

Acidify the reaction mixture with dilute hydrochloric acid or sulfuric acid to a pH of approximately 2 to protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude dodecanoic acid can be further purified by recrystallization from a suitable solvent like hexane or ethanol/water.

Protocol 2: Jones Oxidation

The Jones reagent is a powerful oxidizing agent prepared from chromium trioxide in sulfuric acid. It rapidly and efficiently oxidizes aldehydes to carboxylic acids.[1][3]

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol (for quenching)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in water. Slowly and with cooling in an ice bath, add concentrated sulfuric acid. Dilute the mixture with acetone to the desired concentration. Caution: Jones reagent is highly corrosive and carcinogenic. Handle with extreme care in a fume hood.

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetone.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the prepared Jones reagent from the dropping funnel to the stirred solution of this compound. Maintain the temperature below 25 °C. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).

-

Continue adding the Jones reagent until a faint orange color persists, indicating that the oxidation is complete.

-

Quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the green color of Cr(III) is dominant.

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dodecanoic acid.

-

Purify the product by recrystallization.

Protocol 3: Silver (I) Oxide Oxidation (Tollens' Reagent)

This is a mild and selective method for the oxidation of aldehydes to carboxylic acids.[4] It is particularly useful when other sensitive functional groups are present in the molecule. The reaction involves the preparation of silver(I) oxide in situ.

Materials:

-

This compound

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH) (optional, for Tollens' reagent)

-

Ethanol or Tetrahydrofuran (THF)

-

Water

-

Nitric acid (for cleaning glassware)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean round-bottom flask, prepare the silver(I) oxide reagent. To a solution of silver nitrate in water, add a solution of sodium hydroxide to precipitate brown silver(I) oxide. Alternatively, Tollens' reagent can be prepared by adding a few drops of sodium hydroxide to a silver nitrate solution, followed by the dropwise addition of concentrated ammonium hydroxide until the initially formed precipitate of silver oxide redissolves to form the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.

-

Dissolve the this compound in a minimal amount of a water-miscible solvent like ethanol or THF.

-

Add the this compound solution to the freshly prepared silver(I) oxide suspension or Tollens' reagent at room temperature with vigorous stirring.

-

The reaction is often rapid, and its completion is indicated by the formation of a silver mirror on the flask or the precipitation of black elemental silver.

-

After the reaction is complete (typically within 30-60 minutes), filter the reaction mixture to remove the silver precipitate.

-

Acidify the filtrate with dilute nitric acid to precipitate the dodecanoic acid.

-

Collect the precipitated dodecanoic acid by filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent can be performed for further purification.

Biological Synthesis of Dodecanoic Acid from this compound

In biological systems, the conversion of this compound to dodecanoic acid is typically catalyzed by aldehyde dehydrogenases (ALDHs). This enzymatic oxidation is a crucial step in the metabolism of alkanes and fatty aldehydes.

Signaling Pathway and Experimental Workflow

The biological oxidation of this compound to dodecanoic acid is part of a larger metabolic pathway for the degradation of n-dodecane. The pathway generally proceeds as follows: n-dodecane is first hydroxylated to 1-dodecanol by an alkane monooxygenase. The resulting alcohol is then oxidized to this compound by an alcohol dehydrogenase. Finally, this compound is converted to dodecanoic acid by an aldehyde dehydrogenase.

Protocol 4: Enzymatic Oxidation of this compound

This protocol provides a general framework for the in vitro enzymatic conversion of this compound to dodecanoic acid using a commercially available or purified aldehyde dehydrogenase.

Materials:

-

This compound

-

Aldehyde Dehydrogenase (ALDH) enzyme (e.g., from bovine liver or recombinant source)

-

NAD⁺ or NADP⁺ (depending on the enzyme's cofactor requirement)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Reaction vessel (e.g., microcentrifuge tube or small flask)

-

Incubator or water bath

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Analytical instrument for product quantification (e.g., GC-MS or HPLC)

Procedure:

-